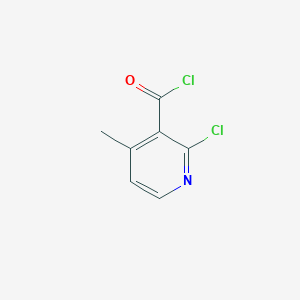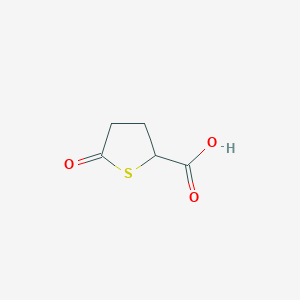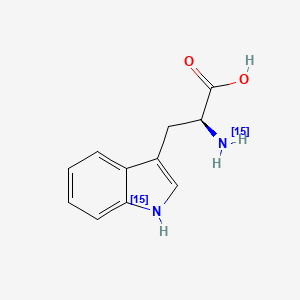
L-色氨酸-15N2
描述
L-Tryptophan-15N2 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The compound is labeled with two nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
科学研究应用
L-Tryptophan-15N2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
NMR Spectroscopy: Used to study protein structure, dynamics, and interactions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding amino acid metabolism.
Proteomics: Used in mass spectrometry to study protein synthesis and degradation.
Medical Research: Investigates the role of tryptophan in neurological disorders and its metabolism in the human body.
作用机制
Target of Action
L-Tryptophan-15N2, a variant of L-Tryptophan labeled with Nitrogen-15 (^15N), primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include Tryptophan Hydroxylase, which is involved in the synthesis of serotonin, and Indoleamine 2,3-Dioxygenase (IDO), which initiates the kynurenine pathway .
Mode of Action
L-Tryptophan-15N2 interacts with its targets by serving as a substrate for the enzymes involved in its metabolic pathways . The ^15N label allows for the tracking of the compound’s metabolic fate, providing valuable information about the metabolic pathways it participates in .
Biochemical Pathways
L-Tryptophan-15N2 is metabolized via three major pathways :
- The indole pathway in gut bacteria, where it is transformed into several molecules, including ligands of the aryl hydrocarbon receptor (AhR) .
Pharmacokinetics
The pharmacokinetics of L-Tryptophan-15N2 are expected to be similar to those of regular L-Tryptophan. It is absorbed from the diet, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine .
Result of Action
The metabolism of L-Tryptophan-15N2 results in the production of several bioactive molecules, including serotonin, melatonin, and various kynurenine pathway metabolites . These molecules have significant effects on various physiological processes, including mood regulation, sleep, immune response, and neuroprotection .
Action Environment
The action of L-Tryptophan-15N2 can be influenced by various environmental factors. For example, the gut microbiota can affect its metabolism, particularly in the indole pathway . Additionally, factors such as diet, stress, and disease state can influence the levels and activity of the enzymes involved in L-Tryptophan metabolism, thereby affecting the action of L-Tryptophan-15N2 .
准备方法
Synthetic Routes and Reaction Conditions
L-Tryptophan-15N2 can be synthesized through the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process typically involves the use of microorganisms or enzymatic reactions that can incorporate the labeled nitrogen into the amino acid structure .
Industrial Production Methods
Industrial production of L-Tryptophan-15N2 often involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled substrates, allowing for the incorporation of the isotope into the amino acid during biosynthesis .
化学反应分析
Types of Reactions
L-Tryptophan-15N2 undergoes various chemical reactions, including:
Oxidation: L-Tryptophan-15N2 can be oxidized to form compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert L-Tryptophan-15N2 into compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Tryptamine, 5-hydroxytryptophan.
Substitution: Halogenated tryptophan derivatives, alkylated tryptophan derivatives.
相似化合物的比较
Similar Compounds
L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Tryptophan-1-13C: Labeled with carbon-13 at the alpha carbon position.
L-Tryptophan-15N: Labeled with a single nitrogen-15 isotope.
Uniqueness
L-Tryptophan-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable for detailed studies of protein structure and metabolism .
属性
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BGQAPUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584319 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204634-20-8 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
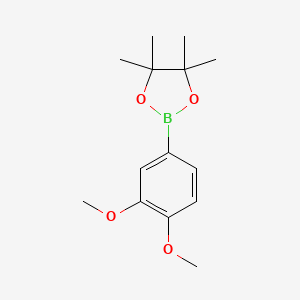
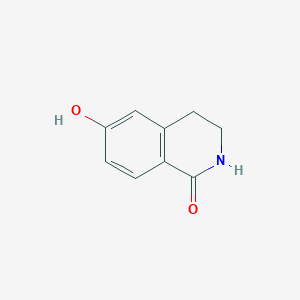


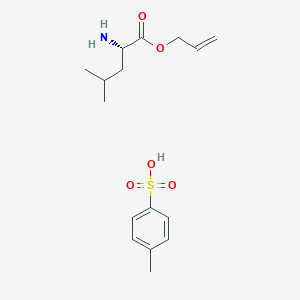
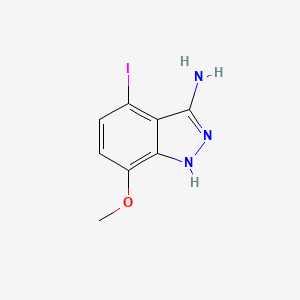
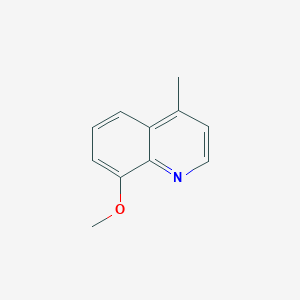
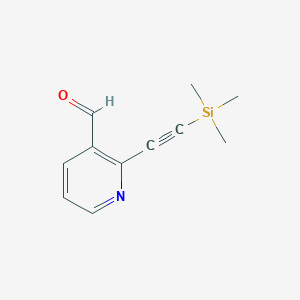
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
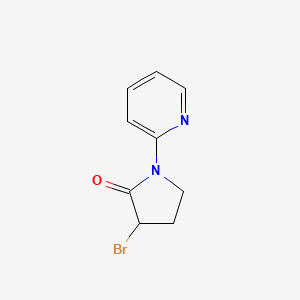
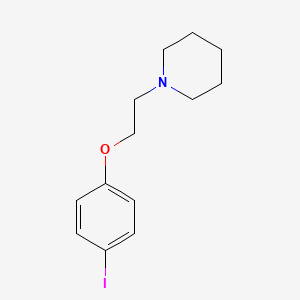
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
